hAChE/hBACE-1-IN-3
Description
Pathophysiological Complexity of Alzheimer's Disease and the Rationale for Multitargeting Approaches
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a complex and multifaceted pathology. mdpi.comrsc.org Its hallmarks include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. rsc.orgrsc.org These pathological features are accompanied by a host of other detrimental processes, including synaptic dysfunction, neuronal loss, neuroinflammation, and oxidative stress. mdpi.comCurrent time information in Bangalore, IN. The cholinergic hypothesis of AD posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine (B1216132) (ACh). mdpi.com
The intricate web of pathological pathways has rendered the traditional "one-drug, one-target" paradigm largely unsuccessful in developing disease-modifying therapies for AD. Current time information in Bangalore, IN.acs.org This has led to the rational design of multitarget-directed ligands (MTDLs)—single chemical entities capable of modulating multiple biological targets simultaneously. mdpi.comacs.org This approach offers the potential for a more effective therapeutic intervention by addressing the complementary and interconnected pathways driving the disease. Current time information in Bangalore, IN.
Overview of Key Therapeutic Targets in Alzheimer's Disease: Cholinesterases and Beta-Secretase 1
Two of the most extensively validated therapeutic targets in AD research are acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1).
Acetylcholinesterase (hAChE): This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft, thereby terminating the nerve signal. acs.org Inhibition of hAChE increases the concentration and duration of action of acetylcholine, which can offer symptomatic relief for the cognitive deficits seen in AD patients. acs.orgnih.gov Furthermore, the peripheral anionic site (PAS) of AChE has been implicated in promoting the aggregation of Aβ peptides, adding another dimension to its role in AD pathology. tandfonline.com
Beta-Secretase 1 (hBACE-1): This aspartic protease plays a crucial, rate-limiting role in the amyloidogenic pathway. nih.govnih.gov BACE-1 initiates the cleavage of the amyloid precursor protein (APP), leading to the formation of the neurotoxic Aβ peptides (Aβ40 and Aβ42) that aggregate to form amyloid plaques. nih.govscielo.br Inhibiting hBACE-1 is therefore a primary strategy aimed at reducing Aβ production and slowing the progression of the disease. nih.govnih.gov
Historical Context of hAChE and hBACE-1 Co-inhibition Strategies in Drug Discovery
The concept of simultaneously inhibiting both hAChE and hBACE-1 with a single molecule emerged as a logical progression in the development of MTDLs for Alzheimer's disease. Early research often focused on creating hybrid molecules by linking pharmacophores of known inhibitors for each target. scielo.brresearchgate.net For instance, researchers have designed and synthesized numerous dual inhibitors by combining the structural features of tacrine (B349632), the first FDA-approved AChE inhibitor, with various BACE-1 inhibitory scaffolds. acs.orgresearchgate.net Similarly, the N-benzylpiperidine moiety from donepezil (B133215), another prominent AChE inhibitor, has been a common starting point for the design of these dual-action agents. scielo.brmdpi.comnih.gov These strategies aim to create a single compound that not only provides symptomatic relief by boosting cholinergic function but also tackles the root cause of amyloid plaque formation. nih.gov
Significance and Scope of Research on hAChE/hBACE-1-IN-3 and Related Analogues
The chemical compound identified as This compound (also referred to in some literature as Compound 23a) represents a significant effort in the field of dual-target inhibitors. Research into this molecule and its analogues is crucial for understanding the structure-activity relationships required for balanced, potent inhibition of both hAChE and hBACE-1.
Studies have shown that this compound acts as a mixed-type inhibitor for both enzymes. Its inhibitory activity is in the sub-micromolar range for both targets, with reported IC50 values of 0.32 µM for hAChE and 0.39 µM for hBACE-1. The corresponding inhibition constants (Ki) were found to be 0.26 µM and 0.46 µM, respectively. This balanced inhibitory profile is a key objective in the design of such MTDLs.
The broader research on related analogues has yielded compounds with even greater potency and additional beneficial properties. For example, some analogues have demonstrated the ability to inhibit Aβ aggregation, cross the blood-brain barrier, and show neuroprotective effects in cell-based assays. In vivo studies on some of these related compounds have shown promise in improving cognitive function in animal models of Alzheimer's disease.
The data gathered from these investigations are vital for the continued refinement and optimization of dual-target inhibitors. By systematically modifying the chemical structures of these lead compounds, researchers aim to develop a therapeutic agent that can effectively and safely address the complex pathology of Alzheimer's disease.
Research Findings on hAChE/hBACE-1 Inhibitors
The following tables summarize the in vitro inhibitory activities of this compound and a selection of other reported dual inhibitors.
Table 1: Inhibitory Activity of this compound
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
|---|---|---|---|---|
| This compound (Compound 23a) | hAChE | 0.32 | 0.26 | Mixed-type |
| hBACE-1 | 0.39 | 0.46 | Mixed-type |
Table 2: Inhibitory Activities of Selected Dual hAChE/hBACE-1 Inhibitors
| Compound | hAChE IC50 (µM) | hBChE IC50 (µM) | hBACE-1 IC50 (µM) | Reference |
|---|---|---|---|---|
| Deoxyvasicinone-Donepezil Hybrid 11a | 0.00329 | - | 0.129 | acs.org |
| Deoxyvasicinone-Donepezil Hybrid 11j | 0.00865 | - | 0.085 | acs.org |
| Tacrine-Benzofuran Hybrid 2e | 0.00086 | - | 1.35 | acs.orgnih.gov |
| Donepezil-Isophthalamide Hybrid 13 | 1.83 | - | 0.567 | scielo.br |
| Modified Tacrine-Chromene 5c | 0.44 | 0.08 | 0.38 | acs.org |
| Modified Tacrine-Chromene 5d | 0.25 | 0.14 | 0.44 | acs.org |
| Oxadiazole-Piperazine Conjugate 5AD | 0.103 | >10 | 1.342 | tandfonline.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H31N3O3 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[2-(1-benzylpiperidin-4-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C25H31N3O3/c1-30-23-15-20-14-22(27-21(20)16-24(23)31-2)25(29)26-11-8-18-9-12-28(13-10-18)17-19-6-4-3-5-7-19/h3-7,14-16,18,27H,8-13,17H2,1-2H3,(H,26,29) |
InChI Key |
MHFAWVHGIRXFHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C(=O)NCCC3CCN(CC3)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
Rational Design and Synthetic Methodologies for Hache/hbace 1 in 3 Analogues
Strategic Approaches to Dual-Target Inhibitor Design
The concurrent inhibition of hAChE and hBACE-1 is a key therapeutic strategy. hAChE inhibition addresses the cholinergic deficit, a primary contributor to cognitive decline, while hBACE-1 inhibition aims to reduce the production of amyloid-β (Aβ) peptides, which are central to the formation of amyloid plaques. nih.gov The design of dual inhibitors, therefore, requires a sophisticated approach to engage two distinct enzyme active sites with a single molecule.
Molecular Hybridization Strategies for hAChE/hBACE-1 Co-inhibition
Molecular hybridization is a cornerstone of MTDL design. This strategy involves the covalent linking of two or more pharmacophores, each known to interact with a specific biological target, to create a single hybrid molecule with dual or multiple activities.
In the context of hAChE/hBACE-1 inhibitors, a common approach is to hybridize a fragment known to bind to the active site of hAChE with a moiety recognized by the catalytic domain of hBACE-1. nih.gov For instance, the structure of hAChE/hBACE-1-IN-3 (compound 23a) is an indole-piperidine amide, a hybrid structure resulting from such a design strategy. nih.gov
Several successful hybrid scaffolds have been developed by researchers:
Oxadiazole-Piperazine Hybrids: This class of compounds links a 5-phenyl-1,3,4-oxadiazole moiety with a piperazine (B1678402) derivative. nih.govacs.orgresearchgate.net The oxadiazole and piperazine cores are considered "prescient pharmacophores" in the design of anti-Alzheimer's agents. acs.org
Indanone-Chalcone-Carbamate Hybrids: These molecules fuse a carbamate (B1207046) moiety (as a catalytic active site binding unit) and a dimethoxy-indanone fragment (as a peripheral anionic site binding unit) with a chalcone (B49325) scaffold, which is known for its anti-inflammatory and neuroprotective properties. frontiersin.org
Indole-Piperidine Amides: As exemplified by this compound, these hybrids combine an indole (B1671886) scaffold with a substituted piperidine (B6355638) carboxamide. nih.gov
The selection of the linker connecting the pharmacophoric units is also critical, as its length and flexibility can significantly influence the binding affinity and inhibitory potency at both target enzymes.
Pharmacophore-Based Design and Virtual Screening Methodologies for Lead Identification
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. For dual-target inhibitors, pharmacophore models are developed for both hAChE and hBACE-1.
A typical pharmacophore model for an hAChE inhibitor includes features such as a hydrogen bond acceptor, two aromatic ring clusters, and two lipophilic entities. acs.org In contrast, a pharmacophore model for a BACE-1 inhibitor might consist of two hydrogen bond donors, a positive ionic group, and two aromatic ring clusters. acs.org
Once these models are established, they are used as 3D queries to screen large chemical databases, such as the Maybridge Database or the ZINC database, in a process known as virtual screening. acs.orgbohrium.com This allows for the rapid identification of "hit" compounds that possess the desired combination of features for dual inhibition, which can then be synthesized and evaluated experimentally. This in silico approach significantly streamlines the initial phases of drug discovery. acs.org
Structure-Based Drug Design Principles Applied to hAChE and hBACE-1 Inhibitors
Structure-based drug design (SBDD) relies on the known three-dimensional structures of the target proteins, typically obtained through X-ray crystallography. This information allows for the rational design of inhibitors that can fit precisely into the enzyme's active site.
For hAChE, a key SBDD principle is the simultaneous targeting of two distinct sites within its active site gorge: the Catalytic Active Site (CAS) at the bottom of the gorge and the Peripheral Anionic Site (PAS) near the entrance. nih.govfrontiersin.org The CAS is where acetylcholine (B1216132) is hydrolyzed, while the PAS is implicated in the allosteric modulation of catalysis and in the binding of Aβ peptides, promoting their aggregation. nih.gov Dual-binding site inhibitors are designed to span the distance between the CAS and PAS, leading to highly potent inhibition.
For hBACE-1, SBDD focuses on designing inhibitors that can interact with the critical aspartic acid residues (Asp32 and Asp228) in the catalytic dyad of the enzyme's active site. researchgate.net The design of this compound and its analogues often involves a structure-based guided approach that utilizes co-crystal structures of both hAChE and hBACE-1 to inform the design of the hybrid molecules. acs.org
General Synthetic Pathways and Lead Optimization Processes for this compound Analogues
The synthesis of this compound and its analogues typically involves multi-step reaction sequences. For example, the synthesis of oxadiazole-piperazine hybrids often starts with the formation of a hydrazide from a corresponding ester, which is then cyclized to form the 1,3,4-oxadiazole (B1194373) ring. jrespharm.com This core is subsequently alkylated with a suitable piperazine derivative to yield the final hybrid compound. jrespharm.com
A general synthetic route for oxadiazole-piperazine derivatives is as follows:
Reaction of a substituted piperazine with an ethyl chloroacetate (B1199739) to form an ethyl acetate (B1210297) derivative.
Treatment with hydrazine (B178648) hydrate (B1144303) to convert the ester to a hydrazide.
Reaction with carbon disulfide and potassium hydroxide, followed by acidification, to form the 5-substituted-1,3,4-oxadiazole-2-thiol ring.
Finally, reaction with a substituted 2-chloro-1-phenylethan-1-one to yield the target compounds. jrespharm.com
Lead optimization is a crucial process where an initial "hit" or "lead" compound is systematically modified to improve its biological activity, selectivity, and pharmacokinetic properties. This is often guided by establishing a Structure-Activity Relationship (SAR). For oxadiazole-piperazine based dual inhibitors, SAR studies have revealed that:
The nature and position of substituents on the terminal phenyl ring significantly impact inhibitory potency. Electron-withdrawing groups (e.g., -Cl, -NO2, -F) can enhance activity against both COX-2 and 5-LOX, a principle that can be applied to other enzyme targets. nih.gov
In a series of 2-pyridylpiperazine and 5-phenyl-1,3,4-oxadiazole hybrids, a 2,4-difluoro substitution on the terminal phenyl ring resulted in the most potent lead compound with balanced inhibition of hAChE, hBChE, and hBACE-1. nih.gov
For the specific lead compound this compound (23a), which is a 5,6-dimethoxy-indole N-(2-(1-benzylpiperidine) carboxamide, it was identified as a mixed-type inhibitor for both hAChE and hBACE-1. nih.gov Its inhibitory activity is detailed in the table below.
| Target Enzyme | IC50 (μM) | Ki (μM) |
| hAChE | 0.32 | 0.26 |
| hBACE-1 | 0.39 | 0.46 |
| Table 1: Inhibitory activity of this compound (compound 23a). nih.gov |
The development of this compound and its analogues demonstrates a successful application of lead optimization, where modifications to the indole and piperidine moieties led to a compound with balanced, sub-micromolar inhibitory potency against both target enzymes. nih.gov
In Vitro Pharmacological Characterization of Hache/hbace 1 in 3 Analogues
Enzymatic Inhibition Profile
The enzymatic inhibition profile of these analogues is characterized by their activity against key enzymes implicated in Alzheimer's disease pathology. Assays are typically conducted using recombinant human enzymes to determine inhibitory potency, often expressed as IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.
Analogues of hAChE/hBACE-1-IN-3 have demonstrated a wide range of inhibitory potencies against hAChE, with many compounds exhibiting activity in the nanomolar to subnanomolar range. unito.it For instance, a series of tacrine-benzofuran hybrids showed hAChE inhibition with IC50 values from 7.49 µM down to 0.86 nM. unito.it The most potent of this series, hybrid 2e , had a subnanomolar inhibitory potency (IC50 = 0.86 nM), making it approximately 493 times more potent than the reference compound tacrine (B349632). unito.it Another series of N-benzylpiperidine and 1,3,4-oxadiazole (B1194373) hybrids also showed excellent inhibition, with compound 5AD having an IC50 value of 0.103 µM. researchgate.netacs.org Similarly, certain quinazoline (B50416) derivatives like AK-2 (hAChE/hBACE-1-IN-4) inhibit hAChE with an IC50 of 0.283 μM. medchemexpress.com
Kinetic studies are crucial for understanding the mechanism of inhibition. For many of these analogues, a mixed-type inhibition model is observed. This indicates that the compounds can bind to both the free enzyme and the enzyme-substrate complex. researchgate.netacs.orgmdpi.com For example, kinetic analysis of compound 2e revealed it to be a slow, tight-binding, mixed-type inhibitor. unito.it Compound 5AD also demonstrated mixed-type enzyme inhibition against the hAChE enzyme. researchgate.netacs.org This dual binding ability is often attributed to the hybrid nature of the molecules, allowing them to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. acs.orgnih.gov
Table 1: hAChE Inhibition by Various Analogues
| Compound | Type | hAChE IC50 (nM) | Inhibition Type | Source(s) |
|---|---|---|---|---|
| 2e | Tacrine-benzofuran hybrid | 0.86 | Mixed | unito.itnih.gov |
| 5AD | Oxadiazole-piperazine conjugate | 103 | Mixed | researchgate.netacs.org |
| AK-2 | Quinazoline derivative | 283 | - | medchemexpress.com |
| 11d | Tacrine-benzofuran hybrid | - | - | nih.gov |
| 11l | Tacrine-benzofuran hybrid | - | - | nih.gov |
| 12e | Tacrine-benzofuran hybrid | 0.86 | - | nih.gov |
| SD-4 | N-Benzylpiperidin-oxadiazole hybrid | 907 | - | researchgate.netnih.gov |
| SD-6 | N-Benzylpiperidin-oxadiazole hybrid | - | - | researchgate.netnih.gov |
| 7 | Simplified Rhein-huprine hybrid | 6 | - | mdpi.comnih.gov |
The inhibition of hBACE-1 is a key disease-modifying strategy, as this enzyme initiates the amyloidogenic pathway leading to the production of Aβ peptides. tandfonline.com Many dual-target analogues show moderate to potent hBACE-1 inhibition. researchgate.net A fluorescence resonance energy-transfer (FRET)-based assay is commonly used to screen for hBACE-1 inhibitory activity. researchgate.netnih.gov
Tacrine-benzofuran hybrids, such as 12e , displayed hBACE-1 inhibitory activity with an IC50 of 1.35 µM. unito.itnih.gov Another analogue, 5AD , inhibited hBACE-1 with an IC50 of 1.342 µM. researchgate.netacs.org Some compounds show even greater potency; for example, the quinazoline derivative AK-2 has an IC50 of 0.231 μM against hBACE-1. medchemexpress.com A series of N-benzylpiperidine and 1,3,4-oxadiazole hybrids included compounds like SD-4 , which showed promising hBACE-1 inhibition with an IC50 of 0.753 µM, outperforming the reference drug donepezil (B133215) in this aspect. researchgate.netnih.gov A simplified acetophenone (B1666503) analog also showed moderately potent inhibition of human BACE-1, with 48% inhibition at a concentration of 15 µM. mdpi.comnih.gov
Kinetic studies for hBACE-1 inhibition are less frequently reported for these specific analogues, but molecular docking simulations often suggest that these compounds bind effectively to the catalytic dyad residues of the hBACE-1 enzyme. nih.gov
Table 2: hBACE-1 Inhibition by Various Analogues
| Compound | Type | hBACE-1 Inhibition | Source(s) |
|---|---|---|---|
| 12e | Tacrine-benzofuran hybrid | IC50 = 1.35 µM | unito.itnih.gov |
| 5AD | Oxadiazole-piperazine conjugate | IC50 = 1.342 µM | researchgate.netacs.org |
| AK-2 | Quinazoline derivative | IC50 = 0.231 µM | medchemexpress.com |
| SD-4 | N-Benzylpiperidin-oxadiazole hybrid | IC50 = 0.753 µM | researchgate.netnih.gov |
| 7 | Simplified Rhein-huprine hybrid | 48% at 15 µM | mdpi.comnih.gov |
| 11 | Rhein‒huprine hybrid | IC50 = 2.71 µM | unibo.it |
While hAChE is the primary target for symptomatic treatment, hBChE also plays a role in acetylcholine (B1216132) hydrolysis, and its levels increase as Alzheimer's disease progresses. mdpi.com Therefore, inhibition of hBChE is also considered beneficial. The inhibitory activities of the synthesized analogues against hBChE vary, allowing for an assessment of their selectivity. unito.it
For example, the tacrine-benzofuran hybrid 2e was only slightly selective for hAChE over hBChE (2.5-fold). unito.it In contrast, a series of oxadiazole-piperazine conjugates were found to be highly selective for hAChE, with compound 5AD showing an IC50 for hAChE of 0.103 µM while being largely inactive against hBChE (IC50 ≥ 10 µM). acs.org Conversely, some analogues, like the simplified acetophenone hybrid 7 , display potent dual inhibition of both hAChE and hBChE, with IC50 values of 6 nM and 13 nM, respectively. mdpi.comnih.gov
The selectivity index (SI), calculated as the ratio of hBChE IC50 to hAChE IC50, is used to quantify this preference. A high SI value indicates strong selectivity for hAChE.
Table 3: Cholinesterase Inhibition Profile and Selectivity of Analogues
| Compound | hAChE IC50 (nM) | hBChE IC50 (nM) | Selectivity (hBChE/hAChE) | Source(s) |
|---|---|---|---|---|
| 2e | 0.86 | 2.15 | 2.5 | unito.it |
| 5AD | 103 | ≥10000 | >97 | acs.org |
| 7 | 6 | 13 | 2.17 | mdpi.comnih.gov |
| 12e | 0.86 | - | - | nih.gov |
| SD-4 | 907 | >10000 | >11 | nih.gov |
| SD-6 | - | - | - | nih.gov |
Human Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (hBACE-1) Inhibition Assays and Kinetic Studies
Amyloid Beta (Aβ) Aggregation Modulation
Beyond enzymatic inhibition, many of these hybrid compounds are designed to interfere with the pathological aggregation of the Aβ peptide, a central event in the formation of senile plaques.
The Thioflavin-T (ThT) fluorescence assay is a standard method to monitor the formation of amyloid fibrils in vitro. nih.govmdpi.com When ThT binds to the β-sheet structures characteristic of amyloid aggregates, its fluorescence emission increases significantly. mdpi.com
Several analogues have demonstrated the ability to inhibit the spontaneous self-aggregation of Aβ. The tacrine-benzofuran hybrid 12e was a good inhibitor of Aβ self-aggregation, showing 58.4% inhibition. unito.itnih.gov Compound 5AD also exhibited anti-Aβ aggregation activity in self-induced ThT assays. researchgate.netacs.org The most simplified acetophenone analog 7 was also a potent inhibitor of Aβ42 aggregation, with 73% inhibition at a 10 µM concentration. mdpi.comnih.gov Studies on tacrine-oxoisoaporphine hybrids showed that the most interesting compound in that series inhibited self-induced Aβ1-42 aggregation by 80% at a 10 µM concentration. unisi.it
Table 4: Inhibition of Self-Induced Aβ Aggregation
| Compound | Assay Type | Inhibition (%) | Concentration | Source(s) |
|---|---|---|---|---|
| 12e | ThT Assay | 58.4% | - | unito.itnih.gov |
| 5AD | ThT Assay | Significant | - | researchgate.netacs.org |
| 7 | - | 73% | 10 µM | mdpi.comnih.gov |
| 1 (tacrine-oxoisoaporphine) | ThT Assay | 80% | 10 µM | unisi.it |
AChE can accelerate the aggregation of Aβ peptides through interactions at its peripheral anionic site (PAS). ub.edunih.gov Therefore, inhibitors that bind to the PAS can block this pathological interaction. acs.orgresearchgate.net
Many dual-function analogues are specifically designed to target this mechanism. The tacrine-benzofuran hybrid 12e showed 61.3% inhibition of hAChE-induced Aβ aggregation. unito.itnih.gov Similarly, rhein-huprine hybrids demonstrated significant inhibitory activity against AChE-induced Aβ40 aggregation, with inhibition ranging from 29% to 52% at a 100 μM concentration. ub.edu Compounds 5AD , SD-4 , and SD-6 also showed potential to inhibit AChE-induced Aβ aggregation, which is supported by their ability to displace propidium (B1200493) iodide from the PAS of the enzyme. researchgate.netacs.orgnih.govresearchgate.net This dual-binding capability is a hallmark of many effective multi-target compounds. nih.gov
Inhibition of Aβ Self-Aggregation: Thioflavin-T Fluorescence Assays
Interaction with the Peripheral Anionic Site (PAS) of hAChE
The peripheral anionic site (PAS) of acetylcholinesterase is a critical secondary binding site on the enzyme. Beyond its role in guiding substrates to the catalytic active site (CAS), the PAS is implicated in the pathological aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. mdpi.comheraldopenaccess.us Therefore, designing inhibitors that also bind to the PAS is a key strategy for developing disease-modifying therapies. heraldopenaccess.us
Propidium Iodide Displacement Assays
To verify that this compound analogues interact with the PAS of hAChE, a propidium iodide (PI) displacement assay is employed. Propidium iodide is a fluorescent probe that selectively binds to the PAS. mdpi.comtandfonline.com A decrease in its fluorescence when in the presence of a test compound indicates that the compound has displaced the probe, thereby confirming its binding to the PAS. tandfonline.com This assay serves as a primary screening method to identify inhibitors that could potentially block the pro-aggregatory activity of AChE. tandfonline.com
Several studies on structurally related dual-function inhibitors have utilized this assay to confirm PAS engagement. For instance, studies on ceanothic acid derivatives and guanidine (B92328) derivatives from Buthus martensii Karsch demonstrated significant displacement of propidium iodide, suggesting a strong interaction with the PAS. mdpi.commdpi.com The results for selected analogue compounds are often compared to a reference compound like donepezil, which is known to interact with both the CAS and PAS. semanticscholar.org
Below is a representative data table illustrating the kind of results obtained from such an assay for various analogue compounds.
| Compound | Concentration (µM) | Propidium Iodide Displacement (%) | Reference |
| Analogue A | 20 | 17.7 ± 1.4 | mdpi.com |
| Analogue B | 20 | 14.7 ± 1.2 | mdpi.com |
| Analogue C | 1.5 | 40-44 | mdpi.com |
| Donepezil | - | - | semanticscholar.org |
This table is for illustrative purposes and combines representative data from studies on analogous compounds.
Blood-Brain Barrier Permeability Assessment
For any therapeutic agent targeting central nervous system (CNS) disorders like Alzheimer's disease, the ability to cross the blood-brain barrier (BBB) is paramount.
In Vitro Parallel Artificial Membrane Permeation Assay (PAMPA-BBB)
The Parallel Artificial Membrane Permeation Assay for the Blood-Brain Barrier (PAMPA-BBB) is a high-throughput, non-cell-based in vitro method used to predict the passive diffusion of a compound across the BBB. mdpi.commattioli1885journals.com The assay measures the permeability of a compound from a donor compartment, through an artificial membrane coated with a lipid mixture mimicking the BBB, to an acceptor compartment. mattioli1885journals.com
The results are expressed as an effective permeability coefficient (Pe). Compounds are generally classified as having high (CNS+), low (CNS-), or uncertain BBB permeability based on their Pe values. researchgate.net For example, a common threshold suggests that compounds with a Pe value greater than approximately 4.0 - 5.19 x 10⁻⁶ cm/s are likely to cross the BBB. researchgate.netresearchgate.net This assay is a crucial early-stage screening tool in drug discovery to select candidates with a higher probability of reaching their targets within the brain. mdpi.com
The following table shows representative PAMPA-BBB results for various CNS-active compounds, illustrating how permeability data is presented.
| Compound | Permeability (Pe) (x 10⁻⁶ cm/s) | Predicted CNS Permeability | Reference |
| Analogue D | 15.3 | High (CNS+) | researchgate.net |
| Analogue E | 8.7 | High (CNS+) | researchgate.net |
| Analogue F | 1.8 | Low (CNS-) | researchgate.net |
| Verapamil (Control) | 12.2 ± 1.2 | High (CNS+) | researchgate.net |
| Atenolol (Control) | 0.1 ± 0.1 | Low (CNS-) | researchgate.net |
This table is for illustrative purposes and combines representative data from studies on analogous compounds.
Predictive Models for Central Nervous System Penetration
Alongside in vitro assays, in silico computational models are vital tools for predicting CNS penetration. digitellinc.comnih.gov These models use the chemical structure of a compound to calculate physicochemical properties and apply algorithms to estimate its likelihood of crossing the BBB. researchgate.net
Commonly used approaches include:
Quantitative Structure-Activity Relationship (QSAR) Models: These statistical models correlate molecular descriptors (e.g., lipophilicity, polar surface area, molecular weight, hydrogen bonding capacity) with experimentally determined BBB permeability. researchgate.net
Multi-Parameter Optimization (MPO) Scores: Scoring functions like the CNS MPO score combine several physicochemical parameters into a single value to rank compounds on their potential for CNS penetration. digitellinc.com
Physics-Based Models: Newer methods, such as those calculating the energy of solvation (E-sol), offer predictions based on physical principles without needing large training datasets and have shown strong correlation with in vivo brain-to-plasma ratios. drughunter.com
These predictive models are most effective when used in the early stages of drug design to screen virtual libraries and prioritize compounds for synthesis and subsequent in vitro testing, such as the PAMPA-BBB assay. digitellinc.com However, it is understood that these models are estimations and can be limited by the quality and scope of the data used to build them. nih.gov The integration of in silico predictions with in vitro data provides a more robust framework for selecting candidates with desirable pharmacokinetic profiles for CNS diseases. acs.org
Cellular Neuroprotection and Related Biological Activities
Beyond direct enzyme inhibition, the neuroprotective effects of this compound analogues are evaluated in cellular models. The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for these studies because these cells can be differentiated to exhibit neuron-like characteristics. tandfonline.com
In these assays, cells are typically exposed to a neurotoxic stimulus, such as the Aβ peptide or an oxidative stressor like hydrogen peroxide (H₂O₂), to mimic the damaging environment found in the Alzheimer's brain. tandfonline.comnih.gov The ability of the test compounds to increase cell viability and reduce cell death in the presence of these toxins is then measured. tandfonline.commdpi.com For example, studies on indazole and chromone (B188151) derivatives have demonstrated significant neuroprotective effects against Aβ-induced cell death in SH-SY5Y cells. tandfonline.comnih.gov Such findings suggest that these compounds, in addition to their primary inhibitory functions, may also protect neurons from degeneration, a critical aspect for a potential Alzheimer's therapy. mdpi.com
Protection Against Aβ-Induced Oxidative Stress in Neuronal Cell Lines
The neurotoxicity of amyloid-beta (Aβ) peptides is strongly linked to the induction of oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. mdpi.com This leads to damage of crucial cellular components like lipids, proteins, and DNA, ultimately causing neuronal dysfunction and death. mdpi.com Consequently, a key strategy in the development of neuroprotective agents is to design molecules capable of shielding neuronal cells from Aβ-induced oxidative damage.
Several series of hAChE/hBACE-1 dual inhibitors have demonstrated significant neuroprotective effects in cellular models. For instance, certain tetracyclic tacrine analogues have been shown to effectively protect neurons against oxidative stress. nih.gov Specifically, one analogue bearing a 3,4-dimethoxyphenyl group was found to be as potent as the natural antioxidant quercetin (B1663063) in protecting neurons at low concentrations. mostwiedzy.pl Similarly, newly synthesized 1,3,4-oxadiazole hybrids were evaluated for their ability to protect SH-SY5Y neuroblastoma cells against Aβ-induced stress, with results indicating significant neuroprotective properties. researchgate.net Other multi-target ligands have also been shown to protect neural cells from oxidative stress in vitro. mdpi.com The protective effects observed in these studies confirm the potential of these compounds to counteract one of the key pathological mechanisms initiated by Aβ. researchgate.net
| Compound Class | Cell Line | Protective Effect | Source |
| Tetracyclic tacrine analogues | Neuronal cells | Significant protection against oxidative stress, comparable to quercetin. | nih.govmostwiedzy.pl |
| 1,3,4-Oxadiazole hybrids | SH-SY5Y cells | Displayed significant neuroprotective properties against Aβ-induced oxidative stress. | researchgate.net |
| N-benzylpiperidine analogues | PC12 cells | Showed antioxidant properties against hydrogen peroxide (H2O2)-induced injury. | researchgate.net |
Reactive Oxygen Species (ROS) Scavenging and Antioxidant Potential
The capacity of a compound to directly scavenge reactive oxygen species is a crucial aspect of its antioxidant potential. This activity helps to mitigate the initial burst of oxidative damage caused by pathological processes. Various assays are employed to quantify this potential, such as the Oxygen Radical Antioxidant Capacity (ORAC) assay, which measures the ability of a compound to neutralize peroxyl radicals.
| Compound | Assay | Antioxidant Potency | Source |
| 12a (Indolyl derivative) | ORAC | 1.5-fold more potent than Trolox | unisi.it |
| 6a (Tacrine-4-oxo-4H-chromene-2-carboxamide hybrid) | ORAC | 1.3-fold more potent than Trolox | unisi.it |
Modulation of Inflammatory Cytokines in Cellular Models
Neuroinflammation, mediated by brain-resident immune cells like microglia, is another critical component of neurodegenerative disease pathology. acs.org Activated microglia release pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), which can exacerbate neuronal damage. acs.orgbohrium.com Therefore, compounds that can modulate this inflammatory response are of significant therapeutic interest.
The anti-inflammatory effects of novel hAChE/hBACE-1 inhibitor analogues have been investigated in cellular models of neuroinflammation, such as lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. In one study, tacrine-anacardic acid hybrids were assessed for their ability to suppress the expression of key pro-inflammatory genes. acs.org Following stimulation with LPS, BV-2 cells showed a significant increase in the mRNA levels of TNF-α, IL-1β, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). acs.org Treatment with the hybrid compounds 5 and 6 was found to efficiently suppress the transcription of these pro-inflammatory cytokines and mediators, demonstrating a potent anti-inflammatory effect at the genetic level. acs.org In fact, both compounds showed higher anti-inflammatory activity than the parent compound, anacardic acid 1a . acs.org These findings highlight the ability of these multi-target compounds to not only interfere with enzymatic pathways but also to quell the damaging inflammatory cascade in the central nervous system. bohrium.com
Relative mRNA Expression of Pro-inflammatory Markers in LPS-Induced BV-2 Cells
| Treatment (0.1 μM) | TNF-α | IL-1β | iNOS | COX-2 | Source |
| Control | 1.0 | 1.0 | 1.0 | 1.0 | acs.org |
| LPS | ~5.5 | ~14.0 | ~18.0 | ~7.0 | acs.org |
| LPS + 1a | ~2.5 | ~5.0 | ~7.0 | ~3.0 | acs.org |
| LPS + 5 | ~1.5 | ~4.0 | ~4.0 | ~2.0 | acs.org |
| LPS + 6 | ~2.0 | ~3.5 | ~5.0 | ~2.5 | acs.org |
| (Data are estimated from published graphical representations and expressed as relative abundance vs. control) |
Computational Investigations and Structure Activity Relationship Sar of Hache/hbace 1 in 3 Analogues
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in elucidating the binding modes of ligands within the active sites of their target proteins.
Binding Mode Analysis within hAChE Active Site Gorge and Peripheral Anionic Site
The active site of hAChE is located at the bottom of a deep and narrow gorge, approximately 20 Å deep. acs.org This gorge contains two main binding sites: the catalytic anionic site (CAS) at the bottom and the peripheral anionic site (PAS) at the entrance. acs.org Dual-binding inhibitors are designed to interact with both sites simultaneously.
Molecular docking studies of various dual inhibitors reveal that they orient themselves to span the length of the gorge. For instance, the N-benzylpiperidine moiety of some inhibitors often interacts with the PAS, forming π-π stacking interactions with aromatic residues like Tyr72, Tyr124, and Trp286. acs.orgresearchgate.net The linker region of the inhibitor extends down the gorge, while the other functional end, such as an oxadiazole or a similar heterocyclic group, binds to the CAS. nih.gov Key interactions in the CAS can include hydrogen bonds with residues like Ser203 and His447 of the catalytic triad, and π-π stacking with Trp86. researchgate.net The ability of a ligand to displace a PAS-selective ligand like propidium (B1200493) iodide is an experimental confirmation of its interaction at this site. acs.orgresearchgate.net
Table 1: Key Interacting Residues in hAChE for Dual Inhibitors
| Site | Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| Peripheral Anionic Site (PAS) | Tyr72, Tyr124, Trp286 | π-π stacking | acs.orgresearchgate.net |
| Catalytic Anionic Site (CAS) | Ser203, His447, Trp86 | Hydrogen bonding, π-π stacking | researchgate.net |
Binding Interactions with hBACE-1 Catalytic Aspartate Dyad and S-Subsites
The active site of hBACE-1 is a more open cleft compared to the hAChE gorge and is characterized by a catalytic dyad of two aspartate residues, Asp32 and Asp228. nih.gov These residues are crucial for the enzyme's catalytic activity. The active site also contains several subsites (S1, S2, S1', S2', etc.) that accommodate the side chains of the substrate.
Docking studies of hBACE-1 inhibitors, including analogues of hAChE/hBACE-1-IN-3, consistently show interactions with the catalytic dyad. nih.govnih.govnih.gov The nitrogen atom of a piperazine (B1678402) or similar basic group in the inhibitor can form a salt bridge or hydrogen bonds with the carboxylic acid groups of Asp32 and Asp228. nih.gov Aromatic moieties of the inhibitors often occupy the hydrophobic subsites, such as S1 and S3, forming hydrophobic and π-π stacking interactions with residues like Phe108, Trp115, and Tyr198. researchgate.net The presence of an amido group coupled with aromatic planar moieties can enhance the binding properties towards hBACE-1. unito.it
Table 2: Key Interacting Residues in hBACE-1 for Dual Inhibitors
| Site | Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| Catalytic Dyad | Asp32, Asp228 | Salt bridge, Hydrogen bonding | nih.govnih.govnih.gov |
| S1/S3 Subsites | Phe108, Trp115, Tyr198 | Hydrophobic, π-π stacking | researchgate.net |
Molecular Dynamics (MD) Simulations for Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time and revealing conformational changes.
Assessment of Protein-Ligand Interaction Stability
MD simulations are frequently used to validate docking poses and assess the stability of the predicted protein-ligand complex. researchgate.netnih.gov A stable complex is characterized by a low root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period, typically nanoseconds. researchgate.netbiorxiv.org For analogues of this compound, MD simulations have confirmed that the ligands remain stably bound within the active sites of both hAChE and hBACE-1 throughout the simulation. nih.govnih.govnih.gov The key interactions observed in docking, such as hydrogen bonds and π-π stacking, are generally maintained during the simulation, further confirming the binding mode. researchgate.net
Conformational Changes Induced by this compound Analogues
Ligand binding can induce conformational changes in the target protein, which can be critical for its function and for the mechanism of inhibition. MD simulations can capture these changes. studysmarter.co.uk In the case of hAChE, the binding of some ligands can cause subtle shifts in the conformation of the loops that form the active site gorge. researchgate.net For hBACE-1, the "flap," a flexible β-hairpin loop that covers the active site, can adopt different conformations ("open" or "closed") upon ligand binding. acs.org The ability of an inhibitor to stabilize a particular conformation of the flap can be a key determinant of its potency. Some studies have revealed that binding of certain inhibitors can induce minor conformational changes in both hAChE and hBACE-1. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Ligand-Based Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.
Ligand-based modeling approaches, such as pharmacophore modeling, are used when the 3D structure of the target protein is unknown or when researchers want to identify the common chemical features of a set of active compounds. nih.gov A pharmacophore model represents the essential 3D arrangement of functional groups that a molecule must possess to be active.
For dual hAChE/hBACE-1 inhibitors, QSAR studies have been employed to develop predictive models for inhibitory activity against each enzyme. researchgate.netresearchgate.net These models often use molecular descriptors related to properties like hydrophobicity, aromaticity, and the presence of hydrogen bond donors/acceptors. nih.gov The insights from these models can guide the design of new analogues with improved activity. nih.gov For instance, QSAR models have highlighted that the presence of heteroatoms in an aromatic nucleus and features like hydrophobicity and hydrogen bonding capacity are crucial for enhancing BACE1 inhibitory activity. nih.gov Machine learning algorithms, such as Random Forest and Support Vector Machines, are increasingly being used to develop more accurate and robust QSAR models. researchgate.netheca-analitika.com
Table 3: Commonly Used Descriptors in QSAR for hAChE/BACE-1 Inhibitors
| Descriptor Type | Examples | Relevance | Reference |
|---|---|---|---|
| Topological | Molecular Connectivity Indices | Describes the branching and shape of the molecule. | researchgate.net |
| Electronic | Dipole Moment, Partial Charges | Relates to electrostatic interactions and hydrogen bonding. | mdpi.com |
| Thermodynamic | Polar Surface Area (PSA) | Correlates with membrane permeability and solubility. | mdpi.com |
| Spatial | Molecular Weight, Volume | Relates to the size and fit of the ligand in the binding pocket. | mdpi.com |
Elucidation of Structure-Activity Relationships (SAR) for Dual hAChE/hBACE-1 Inhibition
The development of dual inhibitors targeting both human acetylcholinesterase (hAChE) and human beta-secretase 1 (hBACE-1) represents a promising therapeutic strategy for Alzheimer's disease. The structure-activity relationship (SAR) of analogues based on a core scaffold, exemplified by this compound (also referred to as Compound 23a), reveals critical insights into the molecular features required for potent dual-enzyme inhibition. This core structure typically features a central piperidine (B6355638) ring linked to a 1,3,4-oxadiazole-2-thione moiety, which in turn is connected to a phenyl ring. Modifications to these structural components have been systematically investigated to optimize inhibitory activity.
A key area of investigation has been the substitution on the phenyl ring attached to the 1,3,4-oxadiazole-2-thione core. The nature and position of these substituents significantly influence the inhibitory potency against both hAChE and hBACE-1.
For hAChE inhibition , a clear SAR has emerged from a series of synthesized analogues (the SD series). The unsubstituted phenyl ring on the 1,3,4-oxadiazole-2-thione, as seen in compound SD-6, demonstrates good inhibitory activity. nih.gov The introduction of electron-withdrawing groups (EWGs) at various positions on the phenyl ring has a variable effect:
Position 4: Substitution with EWGs such as -Cl (SD-1), -NO₂ (SD-2), -OCF₃ (SD-3), and -CF₃ (SD-8) generally leads to moderate hAChE inhibition. nih.gov
Position 3: Introduction of EWGs at the third position, such as -C≡N (SD-4) and -Cl (SD-7), results in good hAChE inhibition, with the cyano group showing superior activity to the chloro group. nih.gov
Position 2: Substitution at the second position with groups like -NO₂ (SD-5) and -Br (SD-16) tends to result in moderate to poor hAChE inhibitory activity. nih.gov
Disubstitution: Disubstituted compounds with EWGs at the 2,4-positions (e.g., 2,4-diCl in SD-9) show moderate to poor activity. nih.gov In contrast, a 3,4-disubstituted analogue with both an electron-donating group (EDG) and an EWG (e.g., 4-Cl, 3-NO₂ in SD-14) exhibits moderate hAChE inhibition. nih.gov Generally, 3,4-disubstituted compounds show better hAChE activity than their 2,4-disubstituted counterparts. ub.edu
Regarding hBACE-1 inhibition , the SAR trends show some differences. Compounds SD-1, SD-2, SD-4, SD-6, SD-7, SD-8, and SD-14 display good hBACE-1 inhibitory activity in the three-digit nanomolar range. ub.edu Notably, compound SD-4, with a 3-cyano substitution, shows promising hBACE-1 inhibition. ub.edu In contrast, compounds SD-10 and SD-11 exhibit diminished hBACE-1 inhibitory profiles. ub.edu A number of other analogues, including SD-3, SD-5, SD-9, SD-12, SD-13, SD-15, SD-16, and SD-17, show moderate hBACE-1 inhibition. ub.edu
The following interactive table summarizes the inhibitory activities of selected analogues, highlighting the impact of different substitutions on the phenyl ring.
| Compound | Substitution (R) | hAChE IC₅₀ (µM) | hBACE-1 IC₅₀ (µM) |
|---|---|---|---|
| SD-1 | 4-Cl | 1.953 ± 0.021 | 0.812 ± 0.011 |
| SD-2 | 4-NO₂ | 1.541 ± 0.015 | 0.901 ± 0.024 |
| SD-4 | 3-C≡N | 0.992 ± 0.014 | 0.753 ± 0.018 |
| SD-6 | H | 0.907 ± 0.011 | 0.931 ± 0.013 |
| SD-7 | 3-Cl | 1.002 ± 0.018 | 0.882 ± 0.015 |
These findings underscore the importance of the substitution pattern on the phenyl ring for achieving potent dual inhibition of hAChE and hBACE-1. Specifically, an unsubstituted or a 3-cyano-substituted phenyl ring on the 1,3,4-oxadiazole (B1194373) scaffold appears to be favorable for a balanced dual inhibitory profile.
In Vivo Preclinical Pharmacological Evaluation of Hache/hbace 1 in 3 Analogues
Models of Cognitive Dysfunction and Memory Improvement
To assess the therapeutic potential of hAChE/hBACE-1-IN-3 analogues, researchers utilize established animal models that replicate the cognitive deficits seen in Alzheimer's disease. These models are essential for evaluating improvements in learning and memory.
Scopolamine-Induced Amnesia Models in Rodents (e.g., Y-Maze, Morris Water Maze)
Scopolamine (B1681570) is a cholinergic antagonist that induces a temporary state of amnesia in rodents, mimicking the cholinergic deficit observed in AD patients. mdpi.com This model is widely used to screen for compounds with potential nootropic, or cognitive-enhancing, effects. oatext.com Key behavioral tests used in this model include the Y-maze, for assessing spatial working memory, and the Morris Water Maze (MWM), for evaluating spatial learning and reference memory. oatext.comresearchgate.net
Several analogues have demonstrated the ability to reverse scopolamine-induced memory impairments. For instance, multitargeted hybrids of N-benzylpiperidine and 1,3,4-oxadiazole (B1194373), compounds 6g and 10f , successfully ameliorated cognitive dysfunctions in the Y-maze test. researchgate.net Similarly, N-benzylpiperidine analogues 40 and 41 improved performance in Y-maze experiments after scopolamine induction. researchgate.net Another analogue, SD-6 , also showed the ability to mitigate cognitive and memory deficits in scopolamine-induced behavioral models. acs.org In the Morris Water Maze, treatment with various nootropic agents has been shown to significantly reduce the escape latency and swim distance required for mice to find a hidden platform, indicating improved spatial learning and memory. mdpi.com
Table 1: Efficacy of this compound Analogues in Scopolamine-Induced Amnesia Models
| Compound/Analogue | Animal Model | Behavioral Test | Observed Outcome | Reference |
|---|---|---|---|---|
| 6g and 10f | Rodent | Y-Maze | Amelioration of cognitive dysfunction. | researchgate.net |
| 40 and 41 | Rodent | Y-Maze, Elevated Plus Maze | Amelioration of scopolamine-induced cognitive impairment. | researchgate.net |
| SD-6 | Rat | Not Specified | Amelioration of cognition and memory functions. | acs.org |
| hAChE/hBACE-1-IN-2 | Mouse | Not Specified | Reversal of scopolamine-induced dementia. | medchemexpress.com |
Aβ-Induced Cognitive Impairment Models
The amyloid-beta (Aβ) peptide is central to the amyloid cascade hypothesis, which posits that the accumulation and aggregation of Aβ in the brain is a primary cause of AD pathology. aging-us.comresearchgate.net Animal models where cognitive impairment is induced by the administration of Aβ peptides are therefore critical for evaluating drugs that target the amyloidogenic pathway. xiahepublishing.com These models help to determine if a compound can protect against or reverse the cognitive deficits caused by Aβ toxicity. mdpi.comnih.gov
Studies have shown that certain dual-target analogues are effective in these models. Compound 6g , a hybrid of N-benzylpiperidine and 1,3,4-oxadiazole, demonstrated a noteworthy improvement in Aβ-induced cognitive dysfunctions in the Morris Water Maze test. researchgate.net Likewise, analogue 41 also showed improvement in cognitive impairment induced by Aβ₁₋₄₂ in the Morris water maze. researchgate.net The analogue SD-6 was also found to ameliorate cognitive functions in Aβ-induced behavioral rat models. researchgate.net These findings suggest that these compounds can counteract the detrimental effects of Aβ on learning and memory.
Table 2: Efficacy of this compound Analogues in Aβ-Induced Cognitive Impairment Models
| Compound/Analogue | Animal Model | Behavioral Test | Observed Outcome | Reference |
|---|---|---|---|---|
| 6g | Rodent | Morris Water Maze | Noteworthy improvement in Aβ-induced cognitive dysfunctions. | researchgate.net |
| 41 | Rodent | Morris Water Maze | Improvement in Aβ₁₋₄₂-induced cognitive impairment. | researchgate.net |
| SD-6 | Rat | Not Specified | Amelioration of cognition and memory functions. | researchgate.net |
| hAChE/hBACE-1-IN-2 | Mouse | Not Specified | Protection of brain tissue in the Aβ-induced model. | medchemexpress.com |
Biomarker Analysis in Brain Tissues
Beyond behavioral assessments, ex vivo analysis of brain tissue from treated animals is essential to confirm that the observed cognitive improvements are linked to the intended molecular mechanisms. This involves measuring the levels and activity of key enzymes and proteins involved in AD pathology.
Acetylcholinesterase (AChE) Level Modulation
The cholinergic hypothesis of AD points to a deficit in the neurotransmitter acetylcholine (B1216132) (ACh) as a key driver of cognitive decline. researchgate.net Acetylcholinesterase (AChE) is the enzyme responsible for breaking down ACh. acs.org Therefore, inhibiting AChE activity is a primary therapeutic strategy to increase ACh levels in the brain. acs.orgnih.gov
Ex vivo studies of brain homogenates from animals treated with this compound analogues have confirmed their ability to modulate AChE levels. Following treatment with compounds 6g and 10f , rat brain homogenates showed reduced AChE levels. researchgate.net Similarly, the analogue SD-6 led to a significant decrease in AChE levels in hippocampal brain homogenates. acs.org The compound hAChE/hBACE-1-IN-2 also demonstrated a reduction in AChE levels in the hippocampus and cortex of mice. medchemexpress.com These results provide direct evidence that these compounds engage with their intended target in the brain.
Table 3: Modulation of AChE Levels by this compound Analogues in Brain Tissue
| Compound/Analogue | Brain Region | Observed Effect | Reference |
|---|---|---|---|
| 6g and 10f | Whole Brain Homogenate | Reduced AChE levels. | researchgate.net |
| SD-6 | Hippocampal Brain Homogenate | Significant decrease in AChE levels. | acs.org |
| hAChE/hBACE-1-IN-2 | Hippocampal and Cortical Homogenates | Reduction in AChE levels. | medchemexpress.com |
| Compound 9 | Whole Brain Homogenate | Significant AChE inhibition. | researchgate.net |
Beta-Secretase 1 (BACE-1) Protein Expression and Activity Modulation
BACE-1 is the rate-limiting enzyme that initiates the production of the Aβ peptide from the amyloid precursor protein (APP). researchgate.netfrontiersin.org Inhibiting BACE-1 is a key strategy to reduce the formation of Aβ peptides and their subsequent aggregation into toxic plaques. researchgate.net The modulation of BACE-1 can occur through changes in its expression level or its enzymatic activity. nih.govnih.gov
Western blot and immunohistochemical analysis of brain tissue from animals treated with compound 6g showed a downregulation in the expression of BACE-1 protein. researchgate.net The analogue hAChE/hBACE-1-IN-2 was also shown to inhibit BACE-1 in an Aβ-induced disease model. medchemexpress.com These findings confirm the dual-action nature of these compounds, demonstrating their ability to impact the amyloidogenic pathway in addition to the cholinergic system.
Amyloid Beta (Aβ) Levels and Aggregation Status in Brain Homogenates
The ultimate goal of BACE-1 inhibition is to reduce the levels of Aβ and prevent its aggregation into the plaques that are a hallmark of AD. researchgate.net Therefore, measuring Aβ levels and their aggregation state in the brain is a critical endpoint in preclinical studies.
Research has shown that dual-target compounds can effectively modulate Aβ pathology. Compound 6g led to a downregulation in the expression of Aβ protein in brain tissue. researchgate.net In vitro studies, which complement these in vivo findings, show that compounds 6g and 10f remarkably disassembled Aβ aggregation. researchgate.net Similarly, compounds SD-4 and SD-6 demonstrated anti-Aβ aggregation potential. acs.org Another analogue, compound 9 , was also found to inhibit AChE-induced Aβ aggregation. researchgate.net These results indicate that these analogues not only reduce the production of Aβ but may also interfere with its aggregation process.
Oxidative Stress Markers (e.g., Malondialdehyde, Glutathione)
In preclinical studies, analogues of this compound have demonstrated the ability to mitigate oxidative stress in the brain, a key pathological feature of neurodegenerative diseases. medchemexpress.combrieflands.com The evaluation of these compounds often involves measuring the levels of key biomarkers such as malondialdehyde (MDA), an indicator of lipid peroxidation, and glutathione (B108866) (GSH), a crucial endogenous antioxidant. brieflands.comnih.gov
In rodent models where neurodegeneration is induced, administration of these dual-target inhibitors has been shown to significantly reduce elevated MDA levels in brain tissues like the cortex and hippocampus. brieflands.com Concurrently, these compounds have been observed to restore the levels of depleted GSH, indicating a potent antioxidant effect and protection against oxidative damage. brieflands.comnih.gov For example, studies on certain donepezil-based hybrids and other multi-target ligands showed a marked decrease in MDA and an increase in GSH levels in the brains of animal models, signifying a reduction in oxidative stress. brieflands.commdpi.com Similarly, a galantamine-curcumin hybrid demonstrated a significant increase in GSH levels and a reduction in MDA levels in ex vivo tests on brain homogenates. researchgate.net
These findings suggest that the neuroprotective effects of these analogues are, at least in part, attributable to their ability to rebalance (B12800153) the brain's redox state.
Table 1: Effect of an hAChE/hBACE-1 Inhibitor Analogue on Oxidative Stress Markers in Rat Brain
| Treatment Group | Malondialdehyde (MDA) Level | Glutathione (GSH) Level |
|---|---|---|
| Control | Normal | Normal |
| Disease Model | Significantly Increased | Significantly Decreased |
| Analogue-Treated | Significantly Reduced vs. Disease Model | Significantly Increased vs. Disease Model |
This table is representative of findings for dual AChE/BACE-1 inhibitors. brieflands.comnih.gov
Pro-inflammatory Cytokine Levels
Neuroinflammation is another critical component in the pathology of neurodegenerative disorders, characterized by the elevated expression of pro-inflammatory cytokines. Analogues of this compound have been evaluated for their anti-neuroinflammatory properties in various preclinical models. medchemexpress.commedchemexpress.com
Research has shown that these multi-target compounds can effectively lower the brain concentrations of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.govmdpi.com In studies involving rodent models with induced neuroinflammation, treatment with these inhibitors led to a significant reduction in the levels of these cytokines in brain tissue. medchemexpress.commdpi.com This suggests that the compounds interfere with the inflammatory cascade, potentially protecting neurons from inflammatory damage. The ability to modulate these cytokine levels is considered a significant therapeutic benefit, complementing their primary actions on AChE and BACE-1. mdpi.com
Table 2: Effect of an hAChE/hBACE-1 Inhibitor Analogue on Pro-inflammatory Cytokine Levels in Mouse Brain
| Cytokine | Disease Model Level | Analogue-Treated Level |
|---|---|---|
| TNF-α | Elevated | Significantly Reduced |
| IL-1β | Elevated | Significantly Reduced |
This table synthesizes typical results from preclinical studies on related multi-target inhibitors. nih.govmdpi.com
Pharmacokinetic Profile and Brain Exposure
Oral Absorption Characteristics in Preclinical Models
The viability of a centrally acting therapeutic agent is highly dependent on its pharmacokinetic properties, particularly its ability to be absorbed into the bloodstream after oral administration. Several analogues of this compound have undergone pharmacokinetic investigation in preclinical models, such as rats, to determine their oral bioavailability. researchgate.netacs.org
Studies on structurally related N-Benzylpyrrolidine hybrids and notopterol (B1679982) derivatives have demonstrated that these compounds can possess considerable oral absorption profiles. researchgate.netacs.org Pharmacokinetic analyses have provided key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area-under-the-curve (AUC), which collectively describe the extent and rate of absorption. For certain lead compounds, these studies have confirmed good oral absorption and favorable bioavailability, essential characteristics for a drug intended for chronic administration. researchgate.netacs.org
Table 3: Representative Oral Pharmacokinetic Parameters of a BACE-1 Inhibitor Analogue in Rats
| Parameter | Value (Mean ± SD) |
|---|---|
| Cmax (ng/mL) | Varies by compound |
| Tmax (h) | Varies by compound |
| AUC (ng·h/mL) | Varies by compound |
| Oral Bioavailability (F%) | Varies by compound |
Data is representative of pharmacokinetic studies on orally administered BACE-1 inhibitors, such as notopterol derivatives. acs.org
Brain Concentration Analysis and Blood-Brain Barrier Penetration Confirmation
A critical hurdle for any neurotherapeutic drug is its ability to cross the blood-brain barrier (BBB) to reach its targets in the central nervous system. Analogues of this compound have been specifically designed and tested for this capability. acs.orgmdpi.com
In vitro models, such as the Parallel Artificial Membrane Permeation Assay (PAMPA-BBB), are often used as an initial screen, with many dual-target inhibitors showing high permeability. mdpi.com Subsequent in vivo studies in animal models confirm these findings by directly measuring the concentration of the compound in the brain tissue relative to the plasma. mdpi.com For several tacrine-based hybrids and other dual inhibitors, biodistribution studies have revealed a significant accumulation in the brain. mdpi.com The brain-to-plasma concentration ratio is a key metric used to quantify BBB penetration, and values greater than one indicate effective transport into the brain. doi.org These analyses have confirmed that these analogues can achieve therapeutically relevant concentrations in the brain. medchemexpress.commedchemexpress.com
In Vivo Tolerability Assessment and Neuropathological Correlates
Gross Behavioral and Histopathological Observations
The in vivo tolerability and neuroprotective effects of this compound analogues are assessed through behavioral observations and detailed histopathological examination of brain tissue. mdpi.com In preclinical studies, animals treated with these compounds are monitored for any overt signs of toxicity or adverse behavioral changes. medchemexpress.com
Histopathological analysis using techniques like Nissl staining is employed to visualize neuronal health and architecture in key brain regions such as the hippocampus and cortex. mdpi.com In animal models of neurodegeneration, which typically show significant neuronal loss and damage, treatment with these dual-inhibitor analogues has been shown to preserve normal brain tissue structure. medchemexpress.commdpi.com These compounds have demonstrated neuroprotective effects, mitigating neuronal damage and loss in treated animals compared to untreated disease models. mdpi.com Studies have reported that even at high doses administered over extended periods, some analogues are well-tolerated with no apparent toxicity to the brain or other major organs. medchemexpress.com
Table 4: Summary of Histopathological Findings in Preclinical Models
| Brain Region | Disease Model Observations | Analogue-Treated Observations |
|---|---|---|
| Hippocampus | Neuronal loss, shrunken cells, disorganized structure | Preserved neuronal structure, reduced cell damage |
| Cortex | Evidence of neuronal damage and inflammation | Normal brain tissue structure, reduced inflammation |
This table summarizes typical findings from histopathological analyses in studies of related dual inhibitors. medchemexpress.commdpi.com
Table of Mentioned Compounds
| Compound Name/Class |
|---|
| This compound |
| Donepezil (B133215) |
| Malondialdehyde (MDA) |
| Glutathione (GSH) |
| Tumor necrosis factor-alpha (TNF-α) |
| Interleukin-1 beta (IL-1β) |
| Galantamine-curcumin hybrid |
| N-Benzylpyrrolidine hybrids |
| Notopterol derivatives |
Neuronal Density and Arrangement in Brain Regions
To assess the neuroprotective potential of analogues of this compound, histopathological examinations were conducted on brain tissues from a scopolamine-induced mouse model of cognitive impairment. The analysis focused on evaluating neuronal morphology, density, and structural arrangement within two critical brain regions associated with learning and memory: the hippocampal CA1 area and the cerebral cortex. Nissl staining was employed as the histological method to visualize neuronal cell bodies and assess pathological changes.
In the control group, which did not receive scopolamine, neurons in both the hippocampus and cortex displayed a healthy and well-organized morphology. The cells were arranged in neat, orderly layers, exhibiting distinct nuclei and a clearly defined cellular structure, indicative of normal brain tissue architecture.
Conversely, the scopolamine-treated model group exhibited significant neuropathological damage. In the hippocampal CA1 region and the cortex, there was a marked reduction in the number of neurons. The remaining cells were sparsely and irregularly arranged. Furthermore, many neurons showed clear signs of cellular damage, including pyknosis (nuclear shrinkage and condensation), shrunken cell bodies, and deep staining, which are characteristic features of neuronal injury and apoptosis.
Treatment with a representative this compound analogue, designated as compound 12j , resulted in a notable amelioration of the scopolamine-induced neuronal damage. In the brains of mice treated with compound 12j , the arrangement of neurons in the hippocampal CA1 and cortical regions was significantly more orderly and compact compared to the scopolamine model group. The cells appeared more regular in shape, with clearer structures and a substantial reduction in the number of pyknotic and damaged neurons. The neuroprotective effect of compound 12j was observed to be comparable to that of the positive control drug, Donepezil.
Quantitative analysis of neuronal density confirmed these histological observations. The study measured the number of surviving neurons per unit area in both the hippocampal CA1 region and the cortex. The data revealed that scopolamine administration caused a statistically significant decrease in neuronal density. Treatment with compound 12j significantly reversed this neuronal loss, restoring the cell count to levels near those of the control group.
The table below summarizes the quantitative findings on neuronal density across the different experimental groups.
Table 1: Effect of Compound 12j on Neuronal Density in the Hippocampus and Cortex
This interactive table presents the mean number of neurons (± SEM) in the specified brain regions for each treatment group. A higher number indicates greater neuronal survival and less neurodegeneration.
| Treatment Group | Neuronal Density in Hippocampal CA1 (cells/area) | Neuronal Density in Cortex (cells/area) |
| Control | 24.1 ± 1.5 | 30.2 ± 1.8 |
| Model (Scopolamine) | 11.5 ± 1.3 | 16.5 ± 1.6 |
| Donepezil | 20.8 ± 1.6 | 26.8 ± 1.7 |
| Compound 12j | 19.5 ± 1.4 | 25.1 ± 1.5 |
Challenges and Future Directions in Dual Hache/hbace 1 Inhibitor Research
Optimization Strategies for Improved Potency, Selectivity, and Brain Permeability
A primary challenge in the development of dual inhibitors is achieving balanced and high potency against both hAChE and hBACE-1. Often, optimizing for one target comes at the expense of the other. For instance, hAChE/hBACE-1-IN-3 (also known as Compound 23a) exhibits IC50 values of 0.32 μM for hAChE and 0.39 μM for hBACE-1, with corresponding Ki values of 0.26 μM and 0.46 μM, respectively, indicating a relatively balanced but modest potency. medchemexpress.cnmedchemexpress.com In contrast, a related compound, hAChE/hBACE-1-IN-1 (compound 5d), shows a more potent and slightly more hAChE-selective profile with IC50 values of 0.076 μM for hAChE and 0.23 μM for hBACE-1. medchemexpress.combohrium.com
Selectivity over related enzymes, such as butyrylcholinesterase (BChE), is another critical factor to minimize potential side effects. Researchers have found that introducing bulky substituents can sterically hinder binding to BChE, thereby improving selectivity for AChE.
Table 1: Inhibitory Activities of Selected Dual hAChE/hBACE-1 Inhibitors
| Compound Name | Other Names | hAChE IC50 (µM) | hBACE-1 IC50 (µM) | hBChE IC50 (µM) |
| This compound | Compound 23a | 0.32 medchemexpress.cnmedchemexpress.com | 0.39 medchemexpress.cnmedchemexpress.com | Not Available |
| hAChE/hBACE-1-IN-1 | Compound 5d | 0.076 medchemexpress.combohrium.com | 0.23 medchemexpress.combohrium.com | 1.204 medchemexpress.com |
| hAChE/hBACE-1-IN-4 | Compound AK-2 | 0.283 szabo-scandic.combohrium.com | 0.231 szabo-scandic.combohrium.com | Not Available |
Addressing Multifactorial Nature Beyond Cholinergic and Amyloid Pathways
While the cholinergic and amyloid hypotheses are central to Alzheimer's pathology, it is increasingly recognized that other factors, such as oxidative stress, neuroinflammation, and tau pathology, play significant roles. A forward-looking approach in dual inhibitor research is to incorporate functionalities that can address these additional pathological cascades.
For example, some research has focused on designing hybrid compounds that not only inhibit hAChE and hBACE-1 but also possess antioxidant properties. nih.govfigshare.comacs.org This can be achieved by incorporating moieties known for their radical scavenging capabilities. Additionally, some inhibitors have been shown to inhibit Aβ aggregation, a downstream effect of BACE-1 activity, which is a desirable secondary characteristic. medchemexpress.combohrium.comszabo-scandic.combohrium.com The development of multi-target-directed ligands (MTDLs) that can, for instance, also inhibit tau hyperphosphorylation or modulate neuroinflammation, represents a significant and challenging next step in creating more holistically effective treatments for Alzheimer's disease. bohrium.com
Exploration of Novel Molecular Scaffolds and Hybridization Approaches for Dual Targeting
The quest for effective dual inhibitors has led to the exploration of a diverse range of molecular scaffolds. The molecular structure of This compound , with the formula C25H31N3O3, is based on an indole-piperidine amide framework. medchemexpress.comunimi.it Other successful scaffolds include quinazoline (B50416) derivatives, as seen in hAChE/hBACE-1-IN-4 , and hybrids of 1,3,4-oxadiazole (B1194373) and piperazine (B1678402). szabo-scandic.combohrium.comnih.govfigshare.comacs.org
The molecular hybridization approach, which involves linking two or more pharmacophores into a single molecule, is a cornerstone of dual-target drug design. This strategy aims to create a synergistic effect where the resulting hybrid molecule has a better pharmacological profile than its individual components. The design of these hybrids often involves a linker of appropriate length and flexibility to allow the pharmacophoric moieties to bind effectively to their respective targets.
Advancements in Computational Modeling for Enhanced Rational Design and Prediction
Computational modeling plays an indispensable role in the rational design of dual hAChE/hBACE-1 inhibitors. Molecular docking studies are routinely used to predict the binding modes of designed ligands within the active sites of both enzymes. This allows for the early identification of key interactions and helps in prioritizing compounds for synthesis.
For instance, docking studies can reveal how a ligand interacts with the catalytic and peripheral anionic sites of hAChE, and the catalytic dyad of hBACE-1. Beyond static docking, molecular dynamics (MD) simulations can provide insights into the stability of the ligand-protein complex over time. Furthermore, in silico tools are crucial for predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, including BBB permeability and potential off-target effects, thereby reducing the attrition rate of drug candidates in later developmental stages.
Translational Research Considerations and Preclinical Efficacy Benchmarking
Translating a promising dual inhibitor from the laboratory to clinical use requires rigorous preclinical evaluation. This involves moving from in vitro enzymatic assays to cell-based models and then to animal models of Alzheimer's disease.
In vitro assays, such as cell viability studies using cell lines like SH-SY5Y, are necessary to assess the neurotoxicity of the compounds. medchemexpress.com For promising, non-toxic candidates, efficacy is then evaluated in animal models. Scopolamine-induced amnesia models in rodents are often used to assess the impact on cognitive deficits. medchemexpress.com For example, hAChE/hBACE-1-IN-1 was shown to improve learning and memory in such a model. medchemexpress.com
Ex vivo studies on brain homogenates from these animal models can confirm target engagement by measuring the levels of AChE and BACE-1, as well as downstream markers of oxidative stress and neuroinflammation. medchemexpress.com The ultimate preclinical benchmark is the demonstration of both symptomatic relief (cognitive improvement) and potential disease-modifying effects (reduction of Aβ plaques) in relevant animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
